3-amino-N-methylbenzenesulfonamide hydrochloride
Overview
Description
3-amino-N-methylbenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2S . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O2S.ClH/c1-9-12(10,11)7-4-2-3-6(8)5-7;/h2-5,9H,8H2,1H3;1H . This indicates that the molecule consists of a benzene ring substituted with an amino group and a methylsulfonamide group. The hydrochloride indicates that the compound is a salt, with a chloride ion paired with the positively charged nitrogen of the sulfonamide group.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 222.69 .Scientific Research Applications
Anti-HIV Activity
A series of derivatives of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide have been synthesized and tested for their potential as anti-HIV agents. A selected derivative exhibited good anti-HIV-1 activity with a low cytotoxic effect, indicating potential for therapeutic applications in HIV treatment (Brzozowski & Sa̧czewski, 2007).
Anticancer Properties
Sulfonamide derivatives, including those related to 3-amino-N-methylbenzenesulfonamide hydrochloride, have been explored for their anticancer properties. For instance, novel heterocyclic N-ethyl-N-methylbenzenesulfonamide derivatives were synthesized and assessed for their anticancer, antimicrobial, and anti-tuberculosis activities. These compounds demonstrated significant in-vitro antitumor activity (Debbabi et al., 2020).
Antibacterial and Antifungal Effects
Sulfonamide derivatives have been studied for their antibacterial and antifungal effects. For example, novel compounds like 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its derivatives have shown higher antimicrobial activity compared to parent compounds, highlighting their potential in antibacterial and antifungal applications (Vanparia et al., 2010).
Anti-Inflammatory Potential
Aminobenzensulfonamides derivatives of mefenamic acid, closely related to this compound, have been synthesized and evaluated as potential anti-inflammatory agents. These derivatives have shown significant reduction in paw edema in animal models, indicating their efficacy in anti-inflammatory treatments (Mahdi, 2008).
Safety and Hazards
Properties
IUPAC Name |
3-amino-N-methylbenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-9-12(10,11)7-4-2-3-6(8)5-7;/h2-5,9H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGAJIAJOYTJJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170865-45-8 | |
Record name | 3-amino-N-methylbenzene-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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